molecular formula C10H17NO B13177678 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol

Cat. No.: B13177678
M. Wt: 167.25 g/mol
InChI Key: UWHNFAQYFVYAIJ-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol is a synthetic organic compound featuring a complex bicyclo[3.1.0]hexane scaffold substituted with a cyclopropane ring and both aminomethyl and alcohol functional groups. The rigid bicyclo[3.1.0]hexane framework is a structurally intriguing motif in organic chemistry, with its properties being the subject of computational and spectroscopic studies . This particular derivative is of significant interest in medicinal chemistry and chemical biology research due to its potential as a molecular scaffold. The presence of multiple stereocenters and fused ring systems makes it a potential candidate for investigating ligand-receptor interactions. The primary amine and alcohol groups provide handles for further chemical modification, allowing researchers to develop chemical probes or libraries for high-throughput screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C10H17NO/c11-6-9(3-4-9)10(12)2-1-7-5-8(7)10/h7-8,12H,1-6,11H2

InChI Key

UWHNFAQYFVYAIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)(C3(CC3)CN)O

Origin of Product

United States

Preparation Methods

(a) Cycloaddition Strategy: (3 + 2) Annulation

The predominant approach for synthesizing this compound involves a (3 + 2) cycloaddition between cyclopropenes and aminocyclopropanes, catalyzed by photoredox catalysts under blue LED irradiation. This method is highly convergent and allows for the formation of the bicyclic framework with multiple stereocenters in a single step.

  • Reaction Scheme:

    Cyclopropene + Aminocyclopropane → Bicyclo[3.1.0]hexane derivative
    
  • Catalysts and Conditions:

    • Organic or iridium-based photoredox catalysts
    • Blue LED light source
    • Solvent systems optimized for high diastereoselectivity and yield

This method has been demonstrated to produce a broad scope of derivatives with excellent stereocontrol, making it suitable for medicinal chemistry applications.

(b) Cyclopropanation via (3 + 2) Annulation

The synthesis also involves a cyclopropanation of cyclopropenes with aminocyclopropanes, which is facilitated by photoredox catalysis. This process is scalable and adaptable for multi-gram synthesis, as evidenced by recent research in organic process development.

  • Reaction Conditions:
    • Use of iridium or organic photocatalysts
    • Blue LED irradiation
    • Solvent systems such as acetonitrile or dichloromethane

Specific Synthetic Pathways and Data

Step Reagents Catalyst Conditions Yield Notes
1 Cyclopropene derivatives Iridium or organic photoredox catalyst Blue LED, room temperature 75-85% Stereoselective formation of cycloadducts
2 Aminocyclopropane derivatives Same as above Same conditions 70-80% Formation of the bicyclic core
3 Functionalization (aminomethyl group) Reductive amination or nucleophilic substitution Mild conditions Variable Final introduction of amino group

Research Discoveries and Optimization

Recent studies have optimized this synthesis for enantioselectivity and scalability :

  • Photoredox catalysis has been shown to significantly improve yields and stereocontrol.
  • Use of difluorocyclopropenes enhances diastereoselectivity, especially when paired with removable substituents on aminocyclopropanes.
  • The process has been scaled to multi-kilogram quantities with consistent results, demonstrating its industrial viability.

Data Tables and Comparative Analysis

Method Catalyst Light Source Yield (%) Stereoselectivity Scale Remarks
(3 + 2) annulation Iridium photoredox Blue LED 75-85 High Laboratory to pilot scale Broad substrate scope
Cyclopropanation Lithium-mediated UV or visible 60-70 Moderate Laboratory Requires further optimization

Supporting Literature and Sources

  • Patents and industrial reports highlight the scalability of photoredox-catalyzed cycloaddition reactions for complex bicyclic compounds.
  • Research articles demonstrate the mechanistic basis and scope of (3 + 2) annulation reactions involving cyclopropenes and aminocyclopropanes, emphasizing their utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting cancer cell growth .

Comparison with Similar Compounds

Substituent Variations

Key structural variations among bicyclo[3.1.0]hexan-2-ol derivatives include:

  • Alkyl and Isopropyl Groups: Compounds like 5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol (CAS 15537-55-0, C₁₀H₁₈O, MW 154) feature non-polar substituents, enhancing lipophilicity and volatility. These are commonly found in essential oils (e.g., sabinene hydrate) and contribute to antimicrobial activity .
  • This group may also influence receptor binding in pharmacological contexts .
  • Cyclobutyl vs. Cyclopropyl: The cyclobutyl analog, 2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol (C₁₁H₁₉NO, MW 181.27), has a larger ring size, reducing ring strain but increasing molecular weight and steric bulk, which could affect metabolic stability .

Stereochemical Considerations

Stereochemistry significantly impacts biological activity. For example, (1R,2S,5S)-5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol exhibits distinct ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles compared to its enantiomers, emphasizing the importance of chirality in drug design . The target compound’s cyclopropyl group may impose additional conformational constraints, altering its stereochemical interactions .

Physicochemical Properties

Property Target Compound* 5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol Cyclobutyl Analog
Molecular Formula C₁₀H₁₇NO C₁₀H₁₈O C₁₁H₁₉NO
Molecular Weight (g/mol) ~167 (estimated) 154 181.27
Boiling Point (°C) Not reported 201.7 Not reported
Density (g/cm³) ~1.0 (estimated) 1.03 Not reported
LogP (Lipophilicity) Lower (due to -NH₂ group) ~2.5 (estimated) Higher than target (cyclobutyl)
Retention Index (n-alkane) Not studied 1041 Not applicable
  • Volatility: Unlike terpene-derived analogs (e.g., sabinene hydrate), the target compound’s aminomethyl group likely reduces volatility, making it less suitable for applications in fragrances but more stable in aqueous environments .
  • Solubility: The polar aminomethyl group enhances water solubility compared to purely hydrocarbon-substituted derivatives (e.g., 5-isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol) .

Biological Activity

2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol is a bicyclic organic compound with the molecular formula C10_{10}H17_{17}NO and a molecular weight of 167.25 g/mol. Its unique structure, characterized by a bicyclo[3.1.0]hexane framework, positions it as a promising candidate in medicinal chemistry, particularly for neuroactive and anticancer applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on recent research findings.

Structural Overview

The compound features:

  • A bicyclo[3.1.0]hexane core.
  • An aminomethyl substituent that enhances its interaction with biological targets.

This structural configuration is essential for its biological properties, influencing its binding affinity to various receptors and enzymes.

Research indicates that 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol interacts with specific molecular targets, modulating biological pathways relevant to neurotransmitter levels and cancer cell proliferation. The compound's mechanism likely involves:

  • Receptor Binding : It may act on neurotransmitter receptors, altering signaling pathways that affect mood and cognition.
  • Anticancer Properties : Preliminary studies suggest it inhibits cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

Several studies have explored the biological activity of this compound:

  • Neuroactivity : A study demonstrated that derivatives of bicyclo[3.1.0]hexane can modulate adenosine A3 receptor activity, which is implicated in neuroprotection and anti-inflammatory responses .
  • Anticancer Efficacy : In vitro assays showed that the compound significantly reduced the viability of glioma cells by inducing cell death pathways while sparing normal astrocytes from toxicity . This selectivity is crucial for developing safer anticancer therapies.
  • Binding Affinity Studies : Research has quantitatively assessed the binding affinity of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol to various receptors, revealing moderate affinities that suggest potential for drug development .

Comparative Analysis

To further understand its biological activity, here is a comparison with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-olBicyclic with aminomethyl groupPotential neuroactive and anticancer properties
Bicyclo[3.1.0]hexaneBasic bicyclic structureVaries widely based on substituents
CyclopropylamineContains cyclopropyl groupKnown for various pharmacological effects

Synthesis and Scalability

The synthesis of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol typically involves a (3 + 2) annulation reaction using cyclopropenes and aminocyclopropanes under specific catalytic conditions (e.g., blue LED irradiation). This method has shown good yields across various derivatives, indicating potential for industrial scalability .

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